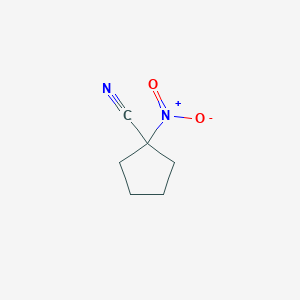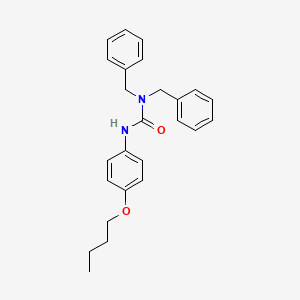
N,N-Dibenzyl-N'-(4-butoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibenzyl-N’-(4-butoxyphenyl)urea is a chemical compound that belongs to the class of ureas It is characterized by the presence of two benzyl groups and a 4-butoxyphenyl group attached to the nitrogen atoms of the urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-N’-(4-butoxyphenyl)urea can be achieved through a two-step process involving the reaction of N,N-dibenzyl cyanamide with 4-butoxyaniline. The reaction typically involves the use of cyanamide as a starting material, which reacts with dibenzylamine to form N,N-dibenzyl cyanamide. This intermediate is then reacted with 4-butoxyaniline under mild conditions to yield N,N-Dibenzyl-N’-(4-butoxyphenyl)urea .
Industrial Production Methods
Industrial production of N,N-Dibenzyl-N’-(4-butoxyphenyl)urea may involve similar synthetic routes but on a larger scale. The use of efficient and environmentally friendly methods, such as the one described above, is preferred to minimize waste and reduce the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dibenzyl-N’-(4-butoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzyl and butoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield urea derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
N,N-Dibenzyl-N’-(4-butoxyphenyl)urea has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Medicine: It may be explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N,N-Dibenzyl-N’-(4-butoxyphenyl)urea involves its interaction with specific molecular targets. The compound may exert its effects by binding to proteins or enzymes, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dibenzylaniline: This compound is similar in structure but lacks the butoxyphenyl group.
N,N-Dibenzylurea: This compound is structurally similar but does not contain the butoxyphenyl group.
Uniqueness
N,N-Dibenzyl-N’-(4-butoxyphenyl)urea is unique due to the presence of the butoxyphenyl group, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
86764-39-8 |
|---|---|
Molekularformel |
C25H28N2O2 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
1,1-dibenzyl-3-(4-butoxyphenyl)urea |
InChI |
InChI=1S/C25H28N2O2/c1-2-3-18-29-24-16-14-23(15-17-24)26-25(28)27(19-21-10-6-4-7-11-21)20-22-12-8-5-9-13-22/h4-17H,2-3,18-20H2,1H3,(H,26,28) |
InChI-Schlüssel |
KXUIQZOAXMVOMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



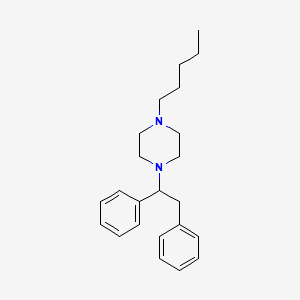
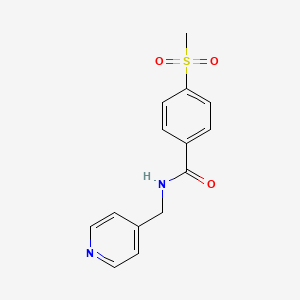
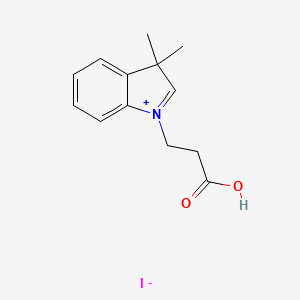
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide](/img/structure/B14412747.png)
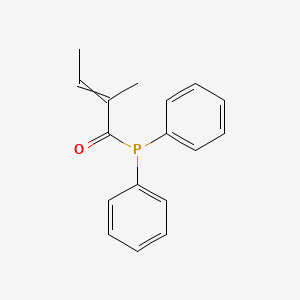
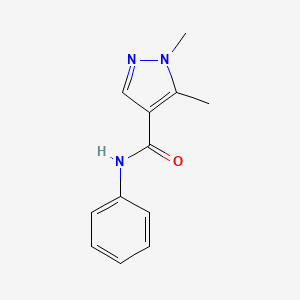
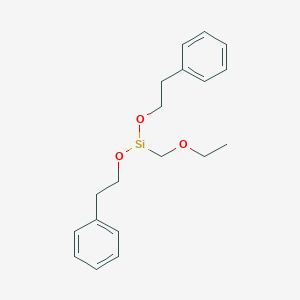
phosphanium chloride](/img/structure/B14412765.png)
![Cuprate(4-), [mu-[7-(benzoylamino)-3-[[3,3'-di(hydroxy-kappaO)-4'-[[1-(hydroxy-kappaO)-4,8-disulfo-2-naphthalenyl]azo-kappaN1][1,1'-biphenyl]-4-yl]azo-kappaN1]-4-(hydroxy-kappaO)-1,5-naphthalenedisulfonato(8-)]]di-, tetrasodium](/img/structure/B14412772.png)
![Ethyl 3-[[2-amino-6-(ethoxycarbonylamino)pyridin-3-yl]amino]-3-phenylprop-2-enoate](/img/structure/B14412777.png)
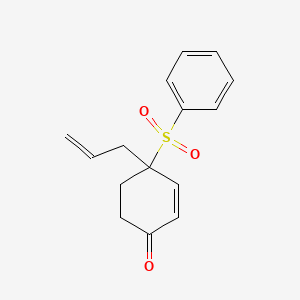
![(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)(phenyl)methanone](/img/structure/B14412793.png)
